molecular formula C15H20ClNO3 B7042694 4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzamide

4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzamide

Cat. No.: B7042694
M. Wt: 297.78 g/mol
InChI Key: FVMMXWWQHQXTQK-UHFFFAOYSA-N
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Description

4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core and a cyclobutyl moiety with ethoxy and hydroxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl moiety: This step involves the cyclization of an appropriate precursor to form the cyclobutyl ring.

    Introduction of the ethoxy and hydroxy groups: The ethoxy and hydroxy groups are introduced through selective functionalization reactions.

    Coupling with the benzamide core: The final step involves coupling the functionalized cyclobutyl moiety with the 4-chloro-2-methylbenzamide core under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzamide: Characterized by its unique combination of functional groups and structural features.

    4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzoate: Similar structure but with a benzoate ester instead of a benzamide.

    4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzylamine: Similar structure but with a benzylamine instead of a benzamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-3-20-12-7-15(19,8-12)9-17-14(18)13-5-4-11(16)6-10(13)2/h4-6,12,19H,3,7-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMMXWWQHQXTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)(CNC(=O)C2=C(C=C(C=C2)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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